

An In-depth Technical Guide to 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

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Compound of Interest

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| Compound Name: | 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide |
| Cat. No.: | B1454491 |

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This guide provides a comprehensive technical overview of **4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide**, a substituted benzenesulfonamide with potential applications in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction and Scientific Context

Substituted benzenesulfonamides are a well-established class of compounds with a broad spectrum of biological activities. Their structural motifs are present in a variety of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.^[1] The introduction of specific substituents onto the benzene ring and the sulfonamide nitrogen allows for the fine-tuning of their physicochemical properties and biological targets. **4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide** is a compound of interest due to the unique combination of a bromine atom, a methyl group, and a diethylsulfamoyl group, which are expected to influence its lipophilicity, electronic properties, and steric profile, thereby modulating its biological activity.

This guide will detail the chemical properties, a robust synthesis protocol, spectral analysis, and potential applications of this compound, providing a foundational resource for its further investigation and utilization in research and development.

Physicochemical and Spectral Properties

While extensive experimental data for **4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide** is not publicly available, its properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Value | Source/Justification |
|-------------------|--|---|
| CAS Number | 1178100-39-4 | [2] |
| Molecular Formula | <chem>C11H16BrNO2S</chem> | Vendor Information |
| Molecular Weight | 306.22 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds [3] |
| Melting Point | Not available. Expected to be in the range of 50-80 °C. | Based on related structures like N,N-Diethyl-4-methylbenzenesulfonamide (m.p. 60°C) [3] |
| Boiling Point | Not available. Expected to be >300 °C at 760 mmHg. | High molecular weight and polarity suggest a high boiling point. |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone; insoluble in water. | The N,N-diethylamide group and the aromatic ring contribute to its lipophilicity. [4] |

Spectral Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the ethyl groups, and the methyl group.
 - Aromatic Region (δ 7.0-8.0 ppm): Three signals corresponding to the protons on the substituted benzene ring. The substitution pattern will lead to specific splitting patterns (singlet, doublet, doublet of doublets).

- Ethyl Group ($\text{N}(\text{CH}_2\text{CH}_3)_2$): A quartet around δ 3.2-3.4 ppm for the methylene protons ($-\text{CH}_2-$) coupled to the methyl protons, and a triplet around δ 1.1-1.3 ppm for the methyl protons ($-\text{CH}_3$) coupled to the methylene protons. This is a characteristic pattern for an ethyl group.
- Methyl Group ($-\text{CH}_3$): A singlet around δ 2.4-2.6 ppm for the methyl group attached to the benzene ring.
- ^{13}C NMR: The carbon NMR spectrum will provide information on the carbon framework.
 - Aromatic Carbons (δ 120-150 ppm): Six signals for the carbons of the benzene ring. The carbons attached to the bromine, sulfur, and methyl groups will have characteristic chemical shifts.
 - Ethyl Group Carbons: A signal for the methylene carbon ($-\text{CH}_2$) around δ 42 ppm and a signal for the methyl carbon ($-\text{CH}_3$) around δ 14 ppm.
 - Methyl Group Carbon: A signal for the methyl carbon attached to the benzene ring around δ 21 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

- SO_2 Stretching: Two strong absorption bands characteristic of the sulfonyl group (SO_2) will be observed. The asymmetric stretching vibration is expected around $1330\text{-}1350\text{ cm}^{-1}$, and the symmetric stretching vibration around $1150\text{-}1170\text{ cm}^{-1}$.
- C-N Stretching: A moderate absorption band around $1150\text{-}1250\text{ cm}^{-1}$.
- Aromatic C-H Stretching: Weak to medium bands above 3000 cm^{-1} .
- Aliphatic C-H Stretching: Medium to strong bands in the region of $2850\text{-}2980\text{ cm}^{-1}$.
- Aromatic C=C Bending: Several bands in the $1450\text{-}1600\text{ cm}^{-1}$ region.

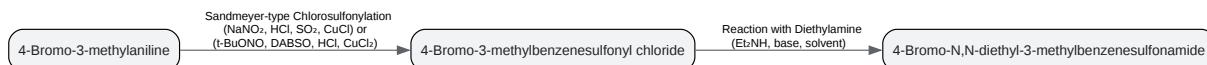
Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M^+) and characteristic fragmentation patterns. Due to the presence of bromine, an isotopic pattern (M^+ and $M+2^+$ in approximately 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

Synthesis Protocol

The synthesis of **4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide** can be achieved in a two-step process starting from the commercially available 4-bromo-3-methylaniline. The first step involves the formation of the sulfonyl chloride, followed by the reaction with diethylamine.

Synthesis Workflow



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Caption: Synthetic route to **4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide**.

Step 1: Synthesis of **4-Bromo-3-methylbenzenesulfonyl chloride**

A modern and safer approach to the synthesis of aryl sulfonyl chlorides from anilines is the Sandmeyer-type chlorosulfonylation.^[5]^[6]^[7] This method avoids the isolation of potentially unstable diazonium salts.

Materials:

- 4-Bromo-3-methylaniline
- tert-Butyl nitrite (t-BuONO)
- 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO)
- Copper(II) chloride (CuCl₂)

- Concentrated Hydrochloric acid (HCl)
- Acetonitrile (MeCN)
- Ethyl acetate (EtOAc)
- Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

- To a stirred solution of 4-bromo-3-methylaniline (1.0 eq) in acetonitrile, add concentrated hydrochloric acid (2.0 eq) and a catalytic amount of copper(II) chloride (5 mol%).
- Add DABSO (0.6 eq) to the mixture.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add tert-butyl nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by pouring it into a mixture of ice and water.
- Extract the product with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-3-methylbenzenesulfonyl chloride. The crude product can be used

in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

Causality and Expertise: The use of DABSO as a stable SO_2 surrogate and the in-situ generation of the diazonium salt from tert-butyl nitrite and HCl makes this protocol significantly safer and more scalable than traditional Sandmeyer reactions that use gaseous SO_2 and pre-formed diazonium salts.^{[5][6][7]} The copper catalyst is crucial for the efficient conversion of the diazonium salt to the sulfonyl chloride.

Step 2: Synthesis of 4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide

The final step is a standard nucleophilic substitution reaction where the sulfonyl chloride is treated with diethylamine.

Materials:

- 4-Bromo-3-methylbenzenesulfonyl chloride
- Diethylamine (Et_2NH)
- Triethylamine (Et_3N) or Pyridine
- Dichloromethane (DCM) or Tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous solution of sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Protocol:

- Dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq) in dichloromethane.
- Cool the solution to 0 °C in an ice bath.

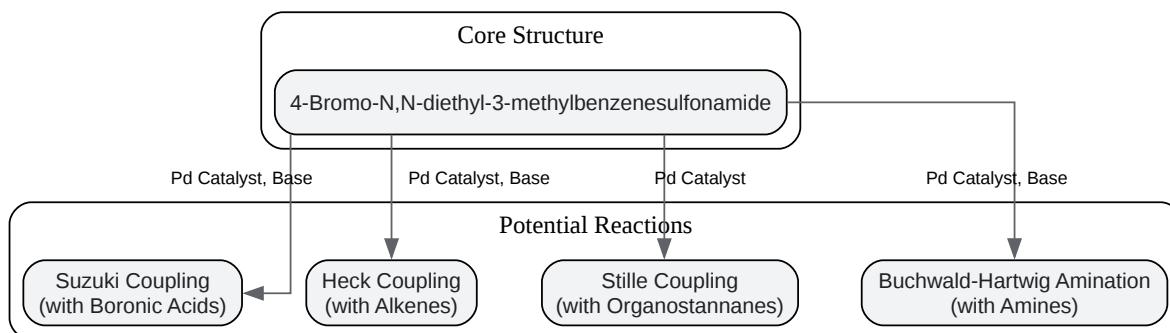
- Add triethylamine (1.5 eq) or pyridine as a base.
- Slowly add diethylamine (1.2 eq) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction by TLC.
- Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO_3 , and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure **4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide**.

Trustworthiness and Self-Validation: The progress of this reaction can be easily monitored by TLC, observing the disappearance of the sulfonyl chloride starting material and the appearance of the sulfonamide product. The final product's identity and purity should be confirmed by NMR and mass spectrometry, which will validate the success of the synthesis.

Reactivity and Potential Applications

The chemical reactivity of **4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide** is primarily centered around the aromatic ring and the sulfonamide functional group. The bromine atom on the aromatic ring makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings.^[4] This allows for the introduction of a wide range of substituents at the 4-position, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Logical Relationship of Reactivity



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Caption: Potential cross-coupling reactions of the title compound.

Potential Biological Applications

While the specific biological activity of **4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide** has not been extensively reported, the benzenesulfonamide scaffold is a well-known pharmacophore with a wide range of therapeutic applications.[\[1\]](#)

- **Anti-inflammatory and Antimicrobial Agents:** Many substituted benzenesulfonamides exhibit significant anti-inflammatory and antimicrobial properties.[\[1\]](#)[\[8\]](#) The specific substitution pattern of the title compound could lead to novel agents in these therapeutic areas.
- **Enzyme Inhibitors:** Sulfonamides are known to act as inhibitors for various enzymes, including carbonic anhydrases and phospholipases.[\[9\]](#) Further screening of this compound against a panel of enzymes could reveal potent and selective inhibitory activity.
- **Anticancer Agents:** Certain benzenesulfonamide derivatives have shown promise as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.

Safety and Handling

A full safety data sheet (SDS) for **4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide** is not readily available. However, based on the data for structurally similar compounds like 4-Bromo-N,3-dimethylbenzenesulfonamide, appropriate safety precautions should be taken.[10]

- Hazard Classification: Expected to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed or inhaled.
- Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
- First Aid Measures:
 - In case of skin contact: Wash off with soap and plenty of water.
 - In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
 - If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
 - If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

4-Bromo-N,N-diethyl-3-methylbenzenesulfonamide is a synthetically accessible compound with significant potential for further investigation in the field of medicinal chemistry. This guide provides a detailed protocol for its synthesis, a comprehensive analysis of its expected chemical and spectral properties, and an overview of its potential applications based on the well-established biological activities of the benzenesulfonamide scaffold. The information presented herein is intended to serve as a valuable resource for researchers and scientists, facilitating the exploration of this and related compounds in drug discovery and development programs.

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